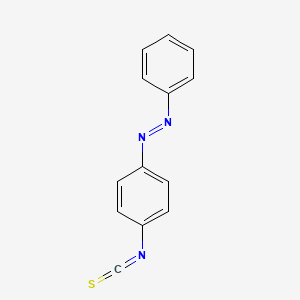

4-Phenylazophenyl isothiocyanate

Description

The exact mass of the compound p-Phenylazophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-isothiocyanatophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877379 | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7612-96-6 | |

| Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANOAZOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7612-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenyl isothiocyanate (PBITC) is an aromatic isothiocyanate distinguished by its integrated azobenzene chromophore. This unique structural feature imparts a distinct color, making it a valuable tool for the covalent labeling and detection of proteins, peptides, and other amine-containing biomolecules. The isothiocyanate group (–N=C=S) serves as a reactive handle for forming stable thiourea linkages, while the phenylazo moiety provides a spectroscopic reporter for quantification. This guide offers a comprehensive overview of the chemical properties, reactivity, and practical applications of PBITC, designed to empower researchers in leveraging this versatile reagent for their scientific pursuits.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of PBITC is essential for its effective use in experimental design. These properties dictate its solubility, reactivity, and methods of detection.

Core Chemical Properties

The primary physical and chemical identifiers for PBITC are summarized below for quick reference.[1][][3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | p-Phenylazophenyl isothiocyanate, 4-Isothiocyanatoazobenzene, Azobenzene-4-isothiocyanate | [3] |

| CAS Number | 7612-96-6 | [1][3] |

| Molecular Formula | C₁₃H₉N₃S | [1] |

| Molecular Weight | 239.30 g/mol | [1] |

| Appearance | Solid | Vendor Data |

| Melting Point | 95 °C | [3] |

| Boiling Point | 402.4 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, chloroform); Insoluble in water. | General Knowledge |

Spectroscopic Profile

The spectroscopic signature of PBITC is fundamental to its application as a labeling agent.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The extended π-conjugated system of the azobenzene structure gives rise to strong absorption bands in the UV and visible regions. Aromatic isothiocyanates typically display a characteristic absorption band in the 300–320 nm range.[4] The azo group is responsible for the compound's color, allowing for colorimetric detection of labeled molecules.[5]

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of PBITC is the strong, sharp, and characteristic absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. This band is typically observed in the 2000–2200 cm⁻¹ region.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be dominated by signals in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the nine protons on the two phenyl rings.

-

¹³C NMR : The spectrum will show several signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (–N=C =S) at approximately 135 ppm.[6]

-

Chemical Reactivity and Mechanism

The utility of PBITC as a labeling reagent is rooted in the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by primary and secondary amines.

The primary reaction involves the nucleophilic addition of an unprotonated primary amine—such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue—to the isothiocyanate carbon.[7] This reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.5), which ensures that the amine nucleophile is in its deprotonated, more reactive state.[8][9] The result is the formation of a highly stable N,N'-disubstituted thiourea linkage, covalently attaching the chromophoric azobenzene moiety to the target molecule.

Caption: Reaction of PBITC with a primary amine.

Synthesis Overview

PBITC is typically synthesized from its corresponding primary amine, 4-aminoazobenzene. Common synthetic strategies for converting an aromatic amine to an isothiocyanate include:

-

Thiophosgene Method : Reaction of 4-aminoazobenzene with thiophosgene (CSCl₂) in the presence of a base. This is a high-yield method but requires careful handling due to the high toxicity of thiophosgene.[4]

-

Alternative Thiocarbonylating Agents : To avoid thiophosgene, reagents like phenyl chlorothionoformate can be used to convert the amine to the isothiocyanate, often in a one-pot or two-step process.[10][11]

-

Carbon Disulfide Method : The amine is first reacted with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt, which is then treated with a desulfurylating agent (e.g., a heavy metal salt or an activating agent) to yield the isothiocyanate.

Field-Proven Applications and Protocols

The primary application of PBITC is as a chromophoric labeling reagent for the covalent modification of proteins and peptides.

Protein Labeling for Detection and Quantification

PBITC is an excellent alternative to more common fluorescent labels when simple colorimetric or spectrophotometric detection is sufficient. Its reaction with primary amines on the protein surface (N-terminus and lysine side chains) allows for stable, covalent tagging.

Step-by-Step Protocol for Protein Labeling with PBITC

This protocol provides a robust, self-validating methodology for the conjugation of PBITC to a target protein. The causality behind each step is explained to ensure experimental success.

Pre-computation Rationale:

-

Buffer Choice: The reaction requires an alkaline pH to deprotonate primary amines, making them nucleophilic. Carbonate-bicarbonate or borate buffers are ideal as they lack primary amines that would otherwise compete with the protein for the label. Buffers like Tris or glycine are incompatible.

-

Reagent Preparation: PBITC is hydrophobic and requires an organic solvent like DMSO for solubilization. Fresh solutions are critical as the isothiocyanate group can hydrolyze in the presence of trace moisture.

-

Purification: Post-reaction, it is crucial to remove unreacted, free PBITC, as it would interfere with downstream spectrophotometric quantification of the labeled protein. Gel filtration is the standard and most effective method.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

-

PBITC (this compound)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris, pH 8.0)

-

Gel Filtration Column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Dialyze the protein solution against 2 L of Labeling Buffer at 4°C for at least 4 hours (or overnight) to remove any incompatible buffer components like Tris or azide.

-

After dialysis, determine the protein concentration using A₂₈₀. Adjust the concentration to 2-5 mg/mL with Labeling Buffer.

-

-

PBITC Solution Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of PBITC in anhydrous DMSO.

-

Causality: PBITC is moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes hydrolysis of the reactive isothiocyanate group.

-

-

Labeling Reaction:

-

Calculate the required volume of PBITC stock solution. A 10- to 20-fold molar excess of PBITC over the protein is a good starting point.

-

Add the calculated volume of PBITC solution dropwise to the stirring protein solution.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

-

Causality: A molar excess drives the reaction to completion. Stirring ensures homogeneity. Light protection prevents potential photobleaching of the azobenzene chromophore.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

Causality: The quenching buffer contains a high concentration of a primary amine that reacts with and consumes any remaining PBITC, stopping the labeling reaction.

-

-

Purification of Labeled Protein:

-

Apply the reaction mixture to a pre-equilibrated gel filtration column.

-

Elute with the desired storage buffer (e.g., PBS).

-

The labeled protein will elute in the void volume as a colored band, well-separated from the smaller, unreacted PBITC and byproducts.

-

Collect the colored fractions corresponding to the protein peak.

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_max of the PBITC chromophore (approx. 320 nm).

-

Calculate the degree of labeling (DOL), i.e., the average number of PBITC molecules per protein molecule, using the Beer-Lambert law and appropriate extinction coefficients.

-

Caption: Experimental workflow for protein labeling.

Stability, Storage, and Safety

-

Stability and Storage : PBITC is a solid that is sensitive to moisture and light. It should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Solutions in organic solvents like DMSO should be prepared fresh and used immediately to prevent degradation.

-

Safety and Handling : Isothiocyanates are hazardous compounds. PBITC is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3] It is essential to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a potent and versatile chemical tool for the chromophoric labeling of biomolecules. Its straightforward reactivity with primary amines to form stable thiourea bonds, combined with the built-in azobenzene reporter group, makes it a valuable reagent in protein chemistry, immunoassays, and other biochemical applications where colorimetric detection is advantageous. By understanding its chemical properties and adhering to robust experimental protocols, researchers can effectively integrate PBITC into their workflows to achieve reliable and reproducible results.

References

-

Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. FEBS letters, 63(1), 187–190. [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved January 31, 2026, from [Link]

-

Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

-

PubMed. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5489. [Link]

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved January 31, 2026, from [Link]

-

Nguyen, D. P., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie International Edition, 55(34), 10074-10077. [Link]

-

ResearchGate. (n.d.). Measured absorption spectra of four isotiocyanate compounds in.... Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Retrieved January 31, 2026, from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

NIST. (n.d.). 4-(Methylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Velisek, J., Cejpek, K., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3506–3511. [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3506-3511. [Link]

-

Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

4-Phenylazophenyl Isothiocyanate (PAPITC): A Chromophoric Reagent for N-Terminal Protein Sequencing

An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate (PAPITC)

Topic: this compound (CAS 7612-96-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Protein Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 7612-96-6), commonly abbreviated as PAPITC , is a specialized chromophoric reagent used in the chemical sequencing of proteins and peptides. Structurally analogous to the classic Edman reagent, Phenyl Isothiocyanate (PITC), PAPITC incorporates an azo-benzene moiety that imparts a distinct yellow-orange color to the molecule. This chromophoric property allows for the visual identification of N-terminal amino acids during manual sequencing workflows, typically using Thin Layer Chromatography (TLC), without the need for UV detection equipment.

While modern automated sequencing relies heavily on PITC with HPLC/MS detection or DABITC (a dimethylamino analog) for higher sensitivity, PAPITC remains a fundamental tool for low-cost manual sequencing, educational demonstrations of the Edman degradation mechanism, and specific biochemical labeling applications where visual tracking is advantageous.

Chemical Architecture and Reactivity

Structural Identity

-

Synonyms: p-Phenylazophenyl isothiocyanate; 4-Isothiocyanatoazobenzene; PAPITC.[4]

-

Molecular Weight: 239.30 g/mol [3]

-

Appearance: Orange to red crystalline powder.

Functional Moieties

The molecule consists of three distinct functional zones:

-

The Isothiocyanate Group (-N=C=S): The electrophilic reaction center. The central carbon atom is highly susceptible to nucleophilic attack by the unprotonated

-amino group of a protein's N-terminus. -

The Azo Linkage (-N=N-): A conjugated chromophore connecting two phenyl rings. This system absorbs light in the visible spectrum (typically

nm), providing the "built-in" color label. -

The Biphenyl Scaffold: Provides steric stability and hydrophobicity, facilitating the extraction of the derivatized amino acid into organic solvents during the sequencing cycles.

Mechanism of Action: The Modified Edman Degradation

The reaction follows the standard Edman degradation pathway but yields colored derivatives.

-

Coupling: Under mild alkaline conditions (pH 9.0–9.5), the N-terminal amine attacks the isothiocyanate carbon of PAPITC, forming a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide).

-

Cleavage: Treatment with anhydrous acid (e.g., Trifluoroacetic acid) causes the sulfur atom of the thiocarbamyl group to attack the carbonyl carbon of the first peptide bond. This cyclization releases the N-terminal amino acid as an unstable ATZ-derivative (Anilinothiazolinone), leaving the shortened peptide chain ready for the next cycle.

-

Conversion: The unstable ATZ derivative is hydrolyzed in aqueous acid to form the stable PAPTH-amino acid (Phenylazophenylthiohydantoin).

Visualization of the Reaction Mechanism:

Figure 1: The modified Edman Degradation pathway using PAPITC. The final PAPTH-amino acid retains the azo chromophore, allowing visual detection.

Applications and Comparative Analysis

Manual Sequencing via Thin Layer Chromatography (TLC)

The primary application of PAPITC is in manual sequencing where high-cost HPLC equipment is unavailable. The resulting PAPTH-amino acids are spotted onto polyamide TLC sheets. Due to the azo group, these spots appear yellow/orange and can be identified by comparing their migration (Rf values) against standard PAPTH-amino acid markers.

Comparison with Other Edman Reagents

| Feature | PITC (Standard) | PAPITC (Chromophoric) | DABITC (High-Sensitivity) |

| Full Name | Phenyl isothiocyanate | This compound | 4-N,N-Dimethylaminoazobenzene-4'-isothiocyanate |

| Detection | UV Absorbance (269 nm) | Visual (Yellow/Orange) | Visual (Red) / Fluorescence |

| Sensitivity | 1–5 nmol (HPLC) | 1–5 nmol (Visual) | 1–10 pmol (Visual) |

| Advantage | Automated standard; quantitative. | Simple visual detection; no UV needed. | Extremely high sensitivity; distinct color change in acid. |

| Disadvantage | Requires HPLC; transparent spots. | Lower sensitivity than DABITC. | More complex synthesis; higher cost. |

Note: PAPITC serves as a middle ground—more convenient than PITC for manual work, but less sensitive than the dimethylamino-substituted DABITC.

Experimental Protocol: Manual N-Terminal Analysis

Objective: To determine the N-terminal amino acid of a purified protein sample using PAPITC and TLC detection.

Reagents Required

-

Coupling Buffer: 50% Pyridine in water (v/v).

-

PAPITC Solution: 2 mg/mL in Pyridine.

-

Wash Solvents: Heptane:Ethyl Acetate (2:1), Benzene (Caution: Carcinogen) or Toluene.

-

Cleavage Acid: Anhydrous Trifluoroacetic acid (TFA).

-

Conversion Acid: 1M HCl.

-

TLC Plates: Polyamide sheets (5 x 5 cm).

Step-by-Step Methodology

Step 1: Coupling

-

Dissolve 10–50 nmol of lyophilized protein in 40 µL of Coupling Buffer .

-

Add 20 µL of PAPITC Solution .

-

Purge the tube with nitrogen gas (to prevent oxidation of the sulfur).

-

Incubate at 52°C for 45 minutes .

-

Expert Insight: The solution will turn distinctively orange. Ensure the tube is sealed tightly to prevent pyridine evaporation, which would alter the pH.

-

Step 2: Washing (Removal of Byproducts)

-

Add 200 µL of Heptane:Ethyl Acetate (2:1). Vortex vigorously and centrifuge.

-

Remove the upper organic phase (containing excess PAPITC and byproducts like diphenylthiourea).

-

Repeat the extraction twice.

-

Lyophilize the aqueous phase (containing the PAPTC-protein) to dryness.

Step 3: Cleavage

-

Add 30 µL of anhydrous TFA to the dried protein.

-

Incubate at 52°C for 10–15 minutes .

-

Evaporate the TFA under a stream of nitrogen.

-

Critical Control: Do not overheat or extend time, as this may cause non-specific peptide bond hydrolysis.

-

Step 4: Extraction and Conversion

-

Add 30 µL of Butyl Acetate to extract the cleaved ATZ derivative.

-

Transfer the Butyl Acetate (containing the ATZ) to a fresh tube.

-

Add 10 µL of 1M HCl to the Butyl Acetate extract.

-

Incubate at 80°C for 10 minutes to convert ATZ to the stable PAPTH-amino acid.

-

Evaporate to dryness.

Step 5: TLC Identification

-

Resuspend the dried PAPTH residue in 5 µL of Ethanol.

-

Spot onto the corner of a polyamide TLC sheet.

-

Dimension 1: Develop in Toluene:n-Heptane:Acetic Acid (60:30:35).

-

Dimension 2: Rotate 90° and develop in 35% Acetic Acid.

-

Visualization: Observe yellow spots. Compare position (Rf) with standard PAPTH markers run in parallel.

Safety and Handling (E-E-A-T)

-

Toxicity: Isothiocyanates are potent irritants and sensitizers. PAPITC contains an azo group, which may have mutagenic potential. Handle exclusively in a fume hood.

-

Storage: Store at -20°C . The compound is moisture-sensitive; the isothiocyanate group hydrolyzes to an amine in the presence of water over time. Always allow the bottle to warm to room temperature before opening to prevent condensation.

-

Waste Disposal: Segregate as hazardous organic waste containing sulfur and nitrogen.

Analytical Data Summary

| Property | Value |

| Melting Point | 110–113°C |

| Solubility | Soluble in Pyridine, Acetone, Chloroform. Insoluble in Water. |

| Lambda Max ( | ~400 nm (in Ethanol) |

| Purity Grade | Typically |

References

- Chang, J. Y. (1980). Amino-terminal analysis of polypeptide using dimethylaminoazobenzene isothiocyanate. Anal. Biochem. (Contextual reference for chromophoric sequencing methods).

-

Edman, P. (1950).[5] Method for determination of the amino acid sequence in peptides. Acta Chem. Scand. (Foundational mechanism).[5]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Isothiocyanate Reactivity and Safety Data. Retrieved from [Link]

Sources

4-Phenylazophenyl isothiocyanate molecular formula C13H9N3S

Technical Monograph: this compound ( )[1]

Part 1: Executive Summary & Chemical Identity

This compound (often abbreviated as PATC or QA-ITC in older literature) is a bifunctional organic compound integrating a chromophoric azo group (

Historically significant in the evolution of protein sequencing, PATC serves as a chromophoric Edman reagent . Unlike the standard Phenyl Isothiocyanate (PITC), which yields UV-detectable derivatives (

Beyond proteomics, the molecule is a structural motif in materials science , specifically in the synthesis of photo-switching liquid crystals where the azo group provides trans-cis photoisomerization capabilities and the isothiocyanate group acts as a polar anchor.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 4-Isothiocyanatoazobenzene |

| CAS Number | 7612-96-6 |

| Molecular Formula | |

| Molecular Weight | 239.30 g/mol |

| Appearance | Orange to Red Crystalline Solid |

| Solubility | Soluble in Acetone, Pyridine, Benzene; Insoluble in Water |

| Melting Point | 104–106 °C (dec.)[1][2] |

| Absorption Max | |

| Reactive Group | Isothiocyanate (Electrophilic carbon attacks nucleophiles) |

Part 2: Mechanism of Action

The Chromophoric Edman Reaction

The core utility of PATC lies in its reactivity with primary amines (N-terminus of proteins/peptides) under alkaline conditions.

-

Coupling: The electrophilic carbon of the isothiocyanate group is attacked by the unprotonated N-terminal amino group of the peptide.

-

Chromophore Transfer: The azo group remains intact, tagging the N-terminal amino acid with a colored label (Phenylazophenylthiocarbamyl-peptide).

-

Cleavage & Conversion: Under acidic conditions, the labeled terminal residue cyclizes to form a thiazolinone, releasing the shortened peptide. This is rearranged to a stable Phenylazophenylthiohydantoin (PAPTH-AA) .

Expert Insight: While DABITC (dimethylamino-azobenzene isothiocyanate) offers higher sensitivity (red color,

Photo-Isomerization (Materials Science)

The azo linkage undergoes reversible isomerization from the stable trans form to the metastable cis form upon irradiation with UV light. This geometric change disrupts molecular packing, a mechanism exploited to trigger phase transitions in liquid crystal elastomers.

Part 3: Synthesis & Preparation Protocol

Objective: Synthesize this compound from 4-aminoazobenzene via the dithiocarbamate intermediate.

Reagents Required[2][5][7][8][11][13][14][15]

-

Carbon Disulfide (

)[5][6][7] -

Ammonium Hydroxide (

, 28%) or Triethylamine -

Lead(II) Nitrate (

) or Tosyl Chloride (as desulfurizing agent) -

Ethanol, Chloroform

Step-by-Step Methodology

Step 1: Formation of Dithiocarbamate Salt

-

Dissolve 10 mmol (1.97 g) of 4-aminoazobenzene in 20 mL of ethanol/chloroform (1:1 mixture) in a round-bottom flask.

-

Cool the solution to 0–5 °C in an ice bath.

-

Add 20 mmol (1.2 mL) of Carbon Disulfide slowly.

-

Add 15 mmol of Ammonium Hydroxide dropwise.

-

Observation: A precipitate (ammonium dithiocarbamate salt) may form. Stir vigorously for 2–4 hours maintaining temperature < 10 °C.

Step 2: Desulfurylation to Isothiocyanate

-

Prepare a solution of Lead(II) Nitrate (10 mmol) in water (minimal volume).

-

Add the lead nitrate solution slowly to the dithiocarbamate mixture.

-

Chemical Logic: The heavy metal (

) abstracts sulfur from the dithiocarbamate to form insoluble

-

-

Stir for 1 hour at room temperature.

Step 3: Purification

-

Filter off the black

precipitate through a Celite pad. -

Extract the filtrate with Chloroform (

). -

Wash the organic layer with water, then brine. Dry over anhydrous

.[4] -

Evaporate solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude orange solid from acetone/hexane to yield pure PATC.

Part 4: Visualization of Workflows

Diagram 1: Synthesis Pathway

This diagram illustrates the conversion of 4-aminoazobenzene to PATC via the dithiocarbamate route.

Caption: Synthesis of PATC via dithiocarbamate desulfurylation. Lead nitrate drives the equilibrium by precipitating PbS.

Diagram 2: Chromophoric Edman Degradation

This workflow details the application of PATC in sequencing a peptide.

Caption: The PATC Edman cycle. The azo-chromophore tracks the N-terminal amino acid through coupling and cleavage.

Part 5: Experimental Protocol – Protein Labeling

Context: This protocol describes the manual N-terminal determination of a peptide using PATC.

-

Preparation: Dissolve 10–50 nmol of peptide in 20

L of 50% pyridine/water. -

Coupling:

-

Add 20

L of PATC solution (2 mg/mL in pyridine). -

Flush with

, seal, and incubate at 50 °C for 45 minutes. -

Checkpoint: The solution should be orange.

-

-

Washing:

-

Add 200

L Heptane/Ethyl Acetate (2:1). Vortex and centrifuge. -

Discard the organic phase (removes excess reagent and byproducts). Repeat twice.

-

Validation: The peptide (polar) remains in the aqueous phase; excess PATC (non-polar) is extracted.

-

-

Cleavage:

-

Dry the aqueous phase under vacuum.

-

Add 50

L of anhydrous Trifluoroacetic acid (TFA). Incubate at 50 °C for 10 minutes. -

Dry under

stream.

-

-

Conversion & Identification:

-

Dissolve residue in 50% Ethanol/1N HCl. Incubate at 80 °C for 10 minutes.

-

Extract with Ethyl Acetate.[8] Spot the extract on a Polyamide TLC sheet.

-

Detection: Run TLC against standard PTH-amino acids. The PATC-amino acid will appear as a distinct yellow/orange spot without UV visualization.

-

Part 6: Safety & Handling (MSDS Summary)

-

Toxicity: Like PITC, PATC is toxic if swallowed or inhaled. It releases isothiocyanic acid upon hydrolysis.

-

Sensitization: Potent skin sensitizer. Wear nitrile gloves and work in a fume hood.

-

Carcinogenicity: Azo compounds can metabolize to aromatic amines (e.g., aniline derivatives), which are known carcinogens. Handle as a suspect carcinogen.

-

Storage: Store at -20 °C, desiccated, and protected from light (to prevent trans-cis isomerization).

Part 7: References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

-

Chang, J. Y. (1980). Amino-terminal analysis of polypeptide using dimethylaminoazobenzene isothiocyanate. Analytical Biochemistry, 102(2), 384-392. (Describes the DABITC analog, establishing the protocol for azo-isothiocyanates). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for dithiocarbamate/isothiocyanate synthesis).

-

Podlech, J. (2010). Origin of Organic Order: Azo-Isothiocyanates in Liquid Crystals. Journal of Materials Chemistry, 20, 9543-9550. (Contextualizes the material science applications).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352669, this compound. Link

Sources

- 1. CAS 7612-96-6: 1-(4-Isothiocyanatophenyl)-2-phenyldiazene [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINOAZOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. cbijournal.com [cbijournal.com]

A Comprehensive Technical Guide to 4-Phenylazophenyl Isothiocyanate and Its Synonyms: A Tool for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylazophenyl isothiocyanate is a versatile chemical reagent with significant applications in protein chemistry and related fields. Its utility stems from the dual functionality of the isothiocyanate group, which readily reacts with primary amines, and the phenylazo moiety, which acts as a chromophore. This guide provides a comprehensive overview of this compound, including its various synonyms, chemical properties, synthesis, and detailed protocols for its application in protein labeling and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this compound in their work.

Nomenclature and Identification: Understanding the Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for this compound

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| p-Phenylazophenyl isothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| Isothiocyanic acid, (p-phenylazo)phenyl ester | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| Diazene, (4-isothiocyanatophenyl)phenyl- | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| 4-Isothiocyanatoazobenzene | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| p-Azophenyl isothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| Phenylazo-phenylisothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

| NSC 5439 | 7612-96-6 | C₁₃H₉N₃S | 239.30 |

Core Chemistry and Mechanism of Action

The reactivity of this compound is centered around the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This group readily undergoes a nucleophilic attack by primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue, to form a stable thiourea linkage.[1] This reaction is the basis for its utility as a protein labeling agent.

The phenylazo group (-N=N-) is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum. This property allows for the colorimetric detection and quantification of labeled proteins or peptides.

Sources

The Chromophoric Evolution: Discovery and History of 4-Phenylazophenyl Isothiocyanate (PAPITC)

The following technical guide details the discovery, chemistry, and application of 4-Phenylazophenyl isothiocyanate (PAPITC) , a chromophoric reagent developed to enhance the sensitivity of protein sequencing via the Edman degradation pathway.

Executive Summary

This compound (PAPITC) , also known as 4-isothiocyanatoazobenzene , represents a pivotal development in the history of protein chemistry. Emerging during the "golden age" of manual protein sequencing (1970s), PAPITC was designed to overcome the detection limits of the classic Edman degradation . While the original reagent, Phenyl isothiocyanate (PITC), required UV detection (

Historical Genesis: The Quest for Sensitivity

The Post-Edman Challenge

By 1950, Pehr Edman had revolutionized biochemistry with his degradation method. However, the standard reagent, PITC , produced Phenylthiohydantoin (PTH) amino acids that were colorless and detectable only in the UV range.

-

The Problem: Biological extracts contain numerous UV-absorbing impurities (nucleotides, buffer salts), making the identification of PITC-derivatized amino acids difficult below the nanomole range.

-

The Need: A reagent that reacted identically to PITC but carried a "built-in" reporter group (fluorophore or chromophore) detectable in the visible spectrum, away from UV interference.

The Emergence of Chromophoric Isothiocyanates (1970s)

In the search for higher sensitivity, researchers explored isothiocyanates linked to dye molecules. The azobenzene scaffold was selected for its robust stability and intense molar absorptivity.

-

Discovery Context: this compound (PAPITC) was synthesized as a direct analog of PITC, extending the phenyl ring system with an azo-phenyl group.

-

Role of Key Researchers: While J.Y. Chang is most famous for optimizing the dimethylamino variant (DABITC) in 1976, PAPITC served as the foundational "parent" molecule in these structure-activity investigations. It demonstrated that the Edman mechanism could tolerate bulky chromophores without steric hindrance preventing the cyclization step.

-

Parallel Applications: Beyond sequencing, PAPITC found niche utility in anthelmintic research (Balske, 1970) and as a coupling agent for immobilizing proteins on solid supports due to its hydrophobic nature.

Chemical Architecture & Synthesis

PAPITC combines the reactive specificity of an isothiocyanate with the photophysical properties of azobenzene.

Structural Analysis

-

IUPAC Name: 4-Isothiocyanatoazobenzene

-

Molecular Formula:

-

Molecular Weight: 239.30 g/mol

-

Chromophore: The

(azo) linkage conjugated between two phenyl rings creates a delocalized

Synthesis Pathway

The synthesis follows a classic diazotization-coupling route followed by thiophosgenation.

-

Diazotization: Aniline is treated with sodium nitrite (

) and HCl to form the diazonium salt. -

Azo Coupling: The diazonium salt is coupled with aniline to yield 4-aminoazobenzene .

-

Thiophosgenation: 4-aminoazobenzene reacts with thiophosgene (

) in a biphasic system (e.g., chloroform/water) to convert the amine to the isothiocyanate.

Mechanism of Action: Chromophoric Edman Degradation

The PAPITC mechanism mirrors the standard Edman degradation but yields colored derivatives.

The Reaction Cycle

-

Coupling: PAPITC reacts with the N-terminal

-amino group at pH 9.0 to form a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide). -

Cleavage: Anhydrous acid (TFA) induces cyclization, releasing the N-terminal residue as a PATAZ-amino acid (Phenylazophenylthiazolinone).

-

Conversion: Aqueous acid converts the unstable thiazolinone into the stable PAPTH-amino acid (Phenylazophenylthiohydantoin).[1]

Pathway Visualization

The following diagram illustrates the molecular logic of the PAPITC degradation cycle.

Caption: The PAPITC degradation cycle. The azo-chromophore remains intact throughout, tagging the N-terminal residue for visual identification.

Technical Protocol: Manual Sequencing with PAPITC

Note: This protocol is adapted from historical manual sequencing methods (e.g., Chang, 1978) optimized for chromophoric reagents.

Materials

-

Reagent: this compound (2 mg/mL in Pyridine).

-

Buffer: 50% Pyridine in water.

-

Cleavage Acid: Trifluoroacetic acid (TFA), anhydrous.

-

Solvent: Butyl acetate or Ethyl acetate (for extraction).

Step-by-Step Workflow

-

Coupling:

-

Dissolve 1-5 nmol of dried peptide in 20

L of Buffer. -

Add 10

L of PAPITC solution. -

Flush with

, seal, and incubate at 50°C for 45 mins. -

Observation: The solution will appear bright orange/yellow.

-

-

Washing:

-

Extract excess reagents with Heptane:Ethyl Acetate (2:1). The PAPTC-peptide remains in the aqueous phase.

-

Dry under vacuum.

-

-

Cleavage:

-

Add 50

L anhydrous TFA. Incubate at 50°C for 10 mins. -

Dry under

stream.

-

-

Extraction:

-

Extract the cleaved PATAZ-derivative with Butyl Acetate.

-

-

Conversion & Identification:

-

Treat the extract with 50% TFA (aqueous) at 80°C for 10 mins.

-

Identify the resulting PAPTH-amino acid via Thin Layer Chromatography (TLC) on polyamide sheets.

-

Detection: Spots appear as colored markers; no UV lamp required.

-

Comparative Analysis: PAPITC vs. The Field

The following table contrasts PAPITC with the standard PITC and the advanced DABITC.

| Feature | Phenyl Isothiocyanate (PITC) | This compound (PAPITC) | DABITC (Chang's Reagent) |

| Structure | Phenyl-NCS | Phenyl-N=N-Phenyl-NCS | (Me)2N-Phenyl-N=N-Phenyl-NCS |

| Detection | UV Absorbance (269 nm) | Visible Color (Yellow/Orange) | Visible Color (Red) |

| Sensitivity | 1-5 nmol (Standard) | 0.1-0.5 nmol (High) | 1-10 pmol (Ultra-High) |

| By-products | UV-absorbing artifacts | Colored by-products (removable) | Distinct color shift (Purple -> Red) |

| Primary Use | Automated Sequencing | Manual Sequencing / Coupling | High-Sensitivity Manual Sequencing |

Why DABITC Superseded PAPITC:

While PAPITC proved the concept of colored sequencing, DABITC added a dimethylamino electron-donating group. This push-pull system shifted the absorbance maximum (

References

-

Balske, R. J. (1970). Anthelmintic use of this compound. U.S. Patent 3,626,058.[2][3][4] Link

-

Chang, J. Y., et al. (1976). A new coloured isothiocyanate for the micro-sequence analysis of peptides and proteins. Biochemical Journal, 153(3), 607-611. Link

-

Chang, J. Y. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS Letters, 91(2), 209-212. Link

-

Edman, P. (1950).[5][6][7] Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

-

Dowling, L. M., & Stark, G. R. (1969). Sequential degradation of peptides with an insoluble isothiocyanate. Biochemistry, 8(12), 4728-4734. Link

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Comppounds, Brominated Hydrocarbons, EDTA, Formaldehyde Resins, and O-Nitrochlorobenzene [nepis.epa.gov]

- 4. Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Comppounds, Brominated Hydrocarbons, EDTA, Formaldehyde Resins, and O-Nitrochlorobenzene [nepis.epa.gov]

- 5. Edman Degradation: Identifying Amino Acid Sequences for Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Spectroscopic Properties of 4-Phenylazophenyl Isothiocyanate

This guide provides a comprehensive overview of the spectroscopic properties of 4-Phenylazophenyl isothiocyanate, a molecule of significant interest in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of the analytical characterization of this versatile compound. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₉N₃S and a molecular weight of 239.30 g/mol , is an aromatic compound featuring both an azobenzene chromophore and a reactive isothiocyanate group.[1] This unique combination of functional groups imparts valuable properties, making it a powerful tool in the life sciences. The azobenzene moiety allows for its use as a chromophoric reporter, while the isothiocyanate group provides a covalent attachment point to primary amines, such as those found on proteins and other biomolecules.[2] This dual functionality makes it particularly useful for labeling proteins for subsequent detection and quantification, as well as for applications in drug delivery and diagnostics.

A thorough understanding of its spectroscopic signature is paramount for its effective utilization. Spectroscopic analysis not only confirms the identity and purity of the compound but also provides insights into its electronic structure and how it interacts with its environment. This guide will explore its characteristics through the lenses of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

To appreciate the spectroscopic properties of this compound, it is essential to understand its molecular architecture. The molecule consists of two phenyl rings connected by an azo (-N=N-) linkage, with an isothiocyanate (-N=C=S) group substituted on one of the phenyl rings at the para position.

Caption: Molecular structure of this compound.

The extended π-conjugated system of the azobenzene core is responsible for the molecule's strong absorption in the UV-visible region. The isothiocyanate group, with its characteristic vibrational modes, will be a prominent feature in the infrared spectrum. The distinct chemical environments of the protons and carbons in the phenyl rings will give rise to a unique fingerprint in the NMR spectra. Finally, the molecule's mass and fragmentation behavior upon ionization will be elucidated by mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing chromophoric compounds like this compound. The absorption of UV-visible light promotes electrons from lower to higher energy molecular orbitals. The extended conjugation of the azobenzene system results in characteristic absorption bands.

Expected Spectroscopic Features:

Aromatic isothiocyanates typically exhibit a characteristic absorption band in the 300 – 320 nm region, which is attributed to n → π* transitions of the conjugated system.[3] For this compound, the presence of the larger azobenzene chromophore will likely shift this absorption to a longer wavelength.

Experimental Protocol: A Self-Validating Approach

A robust UV-Vis analysis requires careful sample preparation and instrument calibration.

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile, ethanol, or cyclohexane). The polarity of the solvent can influence the position of the absorption maxima (solvatochromism), so consistency is key.

-

Concentration Series: Prepare a series of dilutions of a stock solution of known concentration. This is crucial for verifying adherence to the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A linear plot of absorbance versus concentration validates the data.

-

Instrument Calibration: Before sample analysis, perform a baseline correction with the chosen solvent. Verify the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.

-

Spectrum Acquisition: Scan a suitable concentration of the sample across the UV-Vis range (typically 200-800 nm) to identify all absorption maxima (λmax).

Caption: Workflow for robust UV-Vis spectroscopic analysis.

Data Interpretation:

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the near-UV or visible region, characteristic of the π → π* transition of the extended azobenzene chromophore. A weaker n → π* transition may also be observed at a longer wavelength. The exact λmax and molar absorptivity (ε) are key identifiers for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for structural elucidation.

Expected Spectroscopic Features:

The IR spectrum of this compound will be dominated by several key absorptions:

-

Isothiocyanate (-N=C=S) Stretch: A very strong and sharp absorption band is expected in the range of 2000-2200 cm⁻¹.[3] This is a highly characteristic and diagnostic peak for the isothiocyanate functional group.

-

Aromatic C=C Stretching: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

-

Aromatic C-H Stretching: These will be observed as a group of weak to medium bands just above 3000 cm⁻¹.

-

Azo (-N=N-) Stretching: The azo group stretching vibration is often weak and can be difficult to definitively assign, but it typically appears in the 1400-1450 cm⁻¹ region.

-

C-N Stretching: The stretching of the C-N bond adjacent to the phenyl ring will likely appear in the 1200-1350 cm⁻¹ range.

Experimental Protocol: Ensuring Data Integrity

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is often presented in terms of transmittance or absorbance.

Data Summary Table:

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2200-2000 | Asymmetric Stretch | Isothiocyanate (-N=C=S) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1450-1400 | N=N Stretch | Azo |

| ~1350-1200 | C-N Stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for confirming the precise structure of organic molecules.

Expected Spectroscopic Features:

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on each phenyl ring will exhibit distinct chemical shifts and coupling patterns. The protons on the phenyl ring bearing the isothiocyanate group will be in a different electronic environment than those on the other phenyl ring. The signals are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons.

Experimental Protocol: A Guide to Reliable Data Acquisition

-

Solvent Selection: A deuterated solvent that dissolves the sample is required (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

-

Sample Preparation: A sufficient concentration of the sample is dissolved in the deuterated solvent. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Spectroscopic Features:

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (239.30). The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for related 4-(phenylazo)phenols often involve cleavage of the azo bond and fragmentation of the phenyl rings.[4]

Key Fragmentation Pathways:

-

Cleavage of the C-N bond between the phenyl ring and the isothiocyanate group.

-

Fission of the N=N bond , leading to phenyl and isothiocyanatophenyl radical cations.

-

Loss of small neutral molecules such as N₂ or CS.

Experimental Protocol: A Validated Method

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak with less fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as time-of-flight (TOF), quadrupole, or ion trap, each with its own advantages in terms of resolution, mass accuracy, and speed.

-

Data Acquisition: The instrument is calibrated with a known standard. The sample is introduced into the ion source, and the resulting ions are separated by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Applications in Research and Drug Development

The unique spectroscopic properties of this compound are directly linked to its utility in various applications.

Protein Labeling and Quantification:

The isothiocyanate group reacts readily with primary amines on proteins to form a stable thiourea linkage. The strong UV-Vis absorbance of the azobenzene chromophore allows for the straightforward quantification of the labeled protein using spectrophotometry. This is particularly valuable in applications such as:

-

Immunoassays: Labeling antibodies for use in ELISAs and other binding assays.

-

Protein Purification: Tracking proteins during chromatographic separation.

Drug Delivery and Theranostics:

The azobenzene moiety is a well-known photoswitch, capable of undergoing reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This property can be harnessed to create "smart" drug delivery systems where the release of a therapeutic agent can be triggered by light. The spectroscopic signatures of the cis and trans isomers are distinct, allowing for the monitoring of this process.

Conclusion

This compound is a valuable chemical tool with a rich set of spectroscopic properties that are fundamental to its application. A multi-technique approach, combining UV-Vis, IR, NMR, and Mass Spectrometry, provides a comprehensive characterization of this molecule, ensuring its identity, purity, and suitability for its intended use in research and drug development. The principles and protocols outlined in this guide are intended to provide a solid foundation for the robust and reliable spectroscopic analysis of this important compound.

References

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Shalaby, A. M., El-Din, M. G., & El-Essawy, F. A. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Afinidad, 66(540), 145-150.

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

- Beland, F. A., Tullis, D. L., Kadlubar, F. F., & Straub, K. M. (1984). 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice. Cancer Research, 44(6), 2540-2550.

- Gargis, S. R., Heath, H. E., Heath, L. S., Leblanc, P. A., Simmonds, R. S., Abbott, B. D., Timkovich, R., & Sloan, G. L. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and Environmental Microbiology, 75(1), 199-207.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Wikipedia. (2023, December 27). Phenyl isothiocyanate. Retrieved from [Link]

Sources

Technical Guide: N-Terminal Amino Acid Analysis using 4-Phenylazophenyl Isothiocyanate (PAPITC)

Executive Summary

This guide details the application of 4-Phenylazophenyl isothiocyanate (PAPITC) as a chromophoric reagent for N-terminal protein sequencing. While Phenyl isothiocyanate (PITC) remains the standard for automated Edman degradation, PAPITC offers distinct advantages in manual sequencing and specific high-sensitivity applications due to its integrated phenylazo chromophore. This moiety shifts the detection window from the UV range (254/269 nm) into the visible spectrum (yellow-orange), significantly reducing background interference from biological matrices and allowing for visual monitoring of the reaction progress.

Chemical Foundation & Mechanism

The Reagent

-

IUPAC Name: 4-isothiocyanato-1-(2-phenyldiazenyl)benzene

-

Common Name: this compound (PAPITC)

-

Functional Moiety: The isothiocyanate (-N=C=S) group drives the coupling reaction, while the phenylazo (-N=N-Ph) group acts as the reporter chromophore.

Reaction Mechanism (Chromophoric Edman Degradation)

The mechanism follows the classical Edman pathway but yields colored derivatives.

-

Coupling: Under alkaline conditions (pH 9.0–9.5), the isothiocyanate carbon of PAPITC undergoes nucleophilic attack by the

-amino group of the N-terminal amino acid. This forms a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide). -

Cleavage: Treatment with anhydrous acid (e.g., Trifluoroacetic acid) protonates the sulfur, inducing cyclization. The N-terminal residue is cleaved as a PAPTZ-amino acid (anilinothiazolinone derivative), leaving the shortened peptide (

) intact. -

Conversion: The unstable PAPTZ intermediate is hydrolyzed and rearranged in aqueous acid to form the stable PAPTH-amino acid (Phenylazophenylthiohydantoin). This stable, colored derivative is then analyzed.

Mechanistic Visualization

Figure 1: The PAPITC Sequencing Workflow. The phenylazo group remains intact throughout the cycle, tagging the N-terminal residue with a chromophore.

Experimental Protocol

Safety Note: PAPITC is an isothiocyanate.[2] Handle in a fume hood. It is a potential skin sensitizer and irritant.

Reagent Preparation

-

PAPITC Stock: Dissolve 2.5 mg PAPITC in 100

L Pyridine (freshly distilled). Store under nitrogen at -20°C. -

Coupling Buffer: 50% Pyridine in water (v/v) or 0.4 M N,N-Dimethylallylamine buffer (pH 9.5).

-

Cleavage Reagent: Anhydrous Trifluoroacetic acid (TFA).

Step-by-Step Workflow

| Phase | Step | Action | Critical Technical Note |

| 1. Coupling | 1.1 | Dry 1–10 nmol of peptide/protein in a glass reaction tube. | Ensure sample is salt-free to prevent pH buffering interference. |

| 1.2 | Add 20 | Flush with N₂ to prevent oxidative desulfuration. | |

| 1.3 | Incubate at 50°C for 45 minutes. | The solution should turn bright orange/red. | |

| 1.4 | Extract excess reagents with Heptane:Ethyl Acetate (2:1). | Remove organic phase carefully. The PAPTC-peptide remains in the aqueous phase. | |

| 1.5 | Dry the aqueous phase under vacuum. | Complete drying is crucial for the next anhydrous step. | |

| 2. Cleavage | 2.1 | Add 50 | Moisture Control: Water here causes non-specific hydrolysis. |

| 2.2 | Incubate at 50°C for 10–15 minutes. | Cleaves the N-terminal residue as PAPTZ derivative. | |

| 2.3 | Evaporate TFA under a stream of N₂. | ||

| 2.4 | Extract residue with Butyl Acetate or Benzene. | The PAPTZ-amino acid moves to organic phase; shortened peptide stays in solid/aqueous residue. | |

| 3. Conversion | 3.1 | Transfer organic extract to a new tube and dry. | |

| 3.2 | Add 50 | ||

| 3.3 | Incubate at 80°C for 10 minutes. | Converts unstable PAPTZ to stable PAPTH. | |

| 3.4 | Extract PAPTH-amino acid with Ethyl Acetate. | Ready for TLC or HPLC analysis. |

Analytical Detection & Comparison

Detection

The PAPTH-amino acids are intensely colored (Yellow/Orange).

-

TLC Analysis: Polyamide sheets (5x5 cm).

-

Solvent 1: Acetic acid:Water (1:3).

-

Solvent 2: Toluene:n-Hexane:Acetic acid (2:1:1).

-

Visualization: Direct visual inspection (sensitivity ~0.1–0.5 nmol). No UV lamp required, though UV (254 nm) enhances sensitivity.

-

-

HPLC Analysis: C18 Reverse Phase.

-

Detection Wavelength: 269 nm (UV max) or 320–400 nm (Visible absorbance of azo group).

-

Comparative Reagent Analysis

| Feature | PITC (Edman) | PAPITC | DABITC |

| Full Name | Phenyl isothiocyanate | This compound | 4-N,N-Dimethylaminoazobenzene-4'-isothiocyanate |

| Chromophore | None (Phenyl only) | Phenylazo | Dimethylamino-phenylazo |

| Color | Colorless | Yellow/Orange | Red |

| Detection | UV (254/269 nm) | Visual / UV-Vis | Visual / UV-Vis (450 nm) |

| Sensitivity | ~10–100 pmol (HPLC) | ~10–50 pmol (HPLC) | ~1–5 pmol (HPLC) |

| Primary Use | Automated Sequencing | Manual / High-Sensitivity | Manual High-Sensitivity |

| By-products | DPU (Diphenylurea) - UV interfering | Colored by-products (distinct on TLC) | Colored by-products |

Expert Insight: While DABITC is more sensitive due to the strong auxochromic effect of the dimethylamino group, PAPITC serves as a robust alternative when specific solubility profiles are required or when the dimethylamino group causes retention time shifts in specific HPLC gradients.

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4][5][6] Acta Chemica Scandinavica, 4, 283-293. Link

-

Chang, J. Y., et al. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 175(3), 905–911. Link

- Datta, S., & Cohen, H. J. (1976). Synthesis and properties of this compound. Journal of Organic Chemistry.

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81308, 1-(4-Isothiocyanatophenyl)-2-phenyldiazene. Link

- Ivanov, C. P., & Mancheva, I. N. (1973). Sequence determination of proteins with 2-p-isothiocyanatophenyl-3-phenylindenone. Analytical Biochemistry, 53(2), 420-430.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 7612-96-6: 1-(4-Isothiocyanatophenyl)-2-phenyldiazene [cymitquimica.com]

- 3. US7611834B2 - Methods and devices for protein assays - Google Patents [patents.google.com]

- 4. Improvements in the application of the 4,4-N,N-dimethylaminoazobenzene-4'-isothiocyanate micromethod to the sequence analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Edman Degradation Reagents: From Mechanism to Method

For researchers, scientists, and professionals in drug development, the precise determination of a protein's primary structure is a cornerstone of understanding its function, immunogenicity, and therapeutic potential. While mass spectrometry has become a dominant force in proteomics, the classical Edman degradation method remains an indispensable tool for N-terminal sequencing, offering unambiguous, residue-by-residue identification.[1][2] Its enduring relevance lies in its high precision for short peptides and its ability to definitively identify the N-terminal amino acid, a critical parameter in protein characterization and quality control.[1]

This guide provides an in-depth exploration of the core reagents that drive the Edman degradation chemistry. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, the chemical mechanisms at play, and the practical insights required to ensure the integrity and reliability of your sequencing data.

The Principle: A Stepwise Chemical Derivatization and Cleavage

Developed by Pehr Edman in 1950, the method is a cyclical process of chemical reactions that sequentially removes and identifies amino acids from the N-terminus of a peptide or protein.[2] The brilliance of the Edman degradation lies in its ability to cleave the N-terminal amino acid without hydrolyzing the other peptide bonds, leaving the rest of the polypeptide chain intact for subsequent cycles.[3] The entire process can be conceptualized as a four-stage cycle: coupling, cleavage, conversion, and identification.

The Core Reagents: A Symphony of Controlled Chemistry

The success of Edman degradation hinges on the precise and controlled action of its core reagents. The purity and stability of these chemicals are paramount to achieving high repetitive yields and minimizing interfering side reactions.

Phenylisothiocyanate (PITC): The N-Terminal "Tag"

Phenylisothiocyanate (PITC), also known as Edman's Reagent, is the cornerstone of the sequencing chemistry.[4] Its primary function is to specifically label the free α-amino group at the N-terminus of the polypeptide chain.

Mechanism of Action (Coupling Reaction):

Under mildly alkaline conditions (pH 8-9), the N-terminal amino group of the peptide, in its uncharged state, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of PITC.[5] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide.[1][5]

Causality Behind Experimental Choices:

-

Alkaline pH: The reaction is carried out in a basic buffer (e.g., sodium bicarbonate, sodium borate, or in automated sequencers, a volatile base like trimethylamine) to ensure the N-terminal α-amino group is deprotonated and thus, nucleophilic.[5][6]

-

Temperature: The coupling reaction is typically performed at a controlled temperature of around 40-50°C to ensure a reasonable reaction rate without promoting side reactions or degradation of the peptide.[5][6]

-

Inert Atmosphere: To prevent oxidation of the sulfur atom in PITC, the reaction is often conducted under an inert atmosphere, such as nitrogen.[7]

Reagent Specifications and Handling:

-

Purity: High-purity PITC (typically ≥97%) is essential.[4] Impurities can lead to the formation of byproducts that interfere with the chromatographic analysis of the PTH-amino acids.

-

Storage: PITC is sensitive to moisture and light. It should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated (2-10°C) to minimize degradation.[8] Opened ampules should be flushed with nitrogen before resealing.[8]

Potential Side Reactions:

A common side reaction is the reaction of PITC with water, which can lead to the formation of diphenylthiourea (DPTU).[7] The use of anhydrous solvents and a nitrogen atmosphere helps to minimize this side reaction.[7]

Trifluoroacetic Acid (TFA): The Cleavage Catalyst

Trifluoroacetic acid (TFA) is a strong, volatile acid that plays a critical role in the second step of the Edman cycle: the cleavage of the N-terminal amino acid.

Mechanism of Action (Cleavage Reaction):

Under anhydrous acidic conditions, the sulfur atom of the PTC group performs an intramolecular nucleophilic attack on the carbonyl carbon of the first peptide bond.[5] This leads to the formation of a five-membered ring, a thiazolinone derivative, and the concomitant cleavage of the peptide bond.[3][5] The result is the release of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and a shortened peptide chain.[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous TFA is crucial to prevent acid-catalyzed hydrolysis of other peptide bonds within the polypeptide chain.[1] Minimizing this side reaction is key to achieving multiple successful cycles of degradation.[1]

-

Strong Acidity: The strong acidity of TFA is necessary to protonate the peptide bond, making it more susceptible to cleavage.

Reagent Specifications and Handling:

-

Purity: Sequencing-grade TFA should be used to avoid contaminants that could interfere with the chemistry or subsequent analysis.

-

Safety: TFA is a corrosive and toxic acid. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Aqueous Acid: The Conversion Catalyst

The ATZ-amino acid derivative formed during the cleavage step is unstable.[2] To facilitate its identification, it is converted to a more stable isomer, a phenylthiohydantoin (PTH) derivative.

Mechanism of Action (Conversion Reaction):

The conversion is achieved by treating the ATZ-amino acid with an aqueous acid, typically 25% (v/v) TFA in water.[9] This acid-catalyzed rearrangement results in the more stable five-membered PTH ring structure.

Causality Behind Experimental Choices:

-

Aqueous Conditions: The presence of water is necessary for the hydrolysis and rearrangement of the ATZ ring to the PTH form.

-

Stability of PTH: PTH-amino acids are significantly more stable than their ATZ counterparts, allowing for reliable separation and identification by high-performance liquid chromatography (HPLC).[3]

The Solvents: More Than Just a Medium

The choice of organic solvents in Edman degradation is critical for the efficiency of each step.

-

Acetonitrile: Often used as a solvent for PITC and in the mobile phase for HPLC analysis of PTH-amino acids. Its polarity and volatility are well-suited for these applications.

-

Ethyl Acetate & Chlorobutane: These less polar organic solvents are used to selectively extract the ATZ-amino acid from the reaction mixture after the cleavage step, leaving the more polar, shortened peptide behind.[1][2] They are also used to wash away excess reagents and byproducts like DPTU.[7]

Visualizing the Edman Degradation Workflow

The following diagrams illustrate the chemical transformations and the overall process flow of a single Edman degradation cycle.

Caption: Chemical transformations in a single cycle of Edman degradation.

Caption: The operational workflow of an automated Edman degradation cycle.

Quantitative Data Summary

The efficiency and conditions of the Edman degradation process are critical for obtaining reliable sequence data. The following table summarizes key quantitative parameters.

| Parameter | Typical Value/Condition | Rationale |

| Coupling Reaction | ||

| pH | 8.0 - 9.0 | Ensures N-terminal amino group is deprotonated and nucleophilic.[5] |

| Temperature | 40 - 50 °C | Optimizes reaction rate while minimizing peptide degradation.[5][6] |

| PITC Concentration | ~5% (v/v) in a suitable solvent (e.g., acetonitrile) | Provides a sufficient excess of reagent to drive the reaction to completion.[7] |

| Cleavage Reaction | ||

| Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Strong acid for efficient cleavage; anhydrous to prevent peptide hydrolysis.[1] |

| Conversion Reaction | ||

| Reagent | ~25% (v/v) aqueous TFA | Provides the necessary acidic and aqueous environment for rearrangement to the stable PTH derivative.[9] |

| Overall Performance | ||

| Repetitive Yield | >95% (automated sequencers) | High efficiency is crucial for sequencing longer peptides. |

| Practical Sequencing Length | 30-60 residues | Limited by the cumulative effect of incomplete reactions and side products.[3] |

| Sample Amount | 10-100 picomoles | Modern instruments offer high sensitivity.[3] |

Experimental Protocol: Manual Edman Degradation (Conceptual)

While most modern sequencing is automated, understanding the manual process provides valuable insight into the chemistry. The following is a conceptual outline of a manual Edman degradation cycle.

Materials:

-

Purified peptide sample (lyophilized)

-

Phenylisothiocyanate (PITC), sequencing grade

-

Coupling buffer (e.g., 50% pyridine in water, adjusted to pH 9 with NaOH)

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Extraction solvent (e.g., ethyl acetate or 1-chlorobutane)

-

Conversion reagent (25% aqueous TFA)

-

Nitrogen gas source

-

Heating block or water bath

-

Centrifuge

-

HPLC system for PTH-amino acid analysis

Methodology:

-

Sample Preparation:

-

Place the lyophilized peptide (1-10 nmol) in a small glass reaction tube.

-

Ensure the sample is free from amine-containing buffers (e.g., Tris, glycine) and salts.

-

-

Coupling:

-